![molecular formula C13H23NO4 B2904821 1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid CAS No. 676355-72-9](/img/structure/B2904821.png)
1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 5,5-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid primarily undergoes reactions involving the Boc protecting group. These include:
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or a mixture of aqueous HCl and toluene.
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products Formed
The major product formed from the deprotection of this compound is 5,5-dimethylpiperidine-2-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine and tert-butyl alcohol .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring with two methyl groups at the 5-position. This structural feature provides steric hindrance, making it a valuable intermediate in the synthesis of sterically demanding molecules .
Properties
IUPAC Name |
5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-6-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJLSKZSPOCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
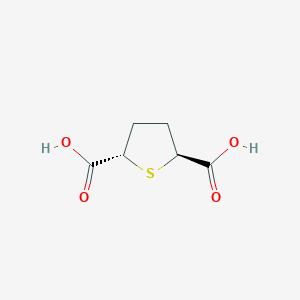
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2904740.png)
![N,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide](/img/structure/B2904741.png)
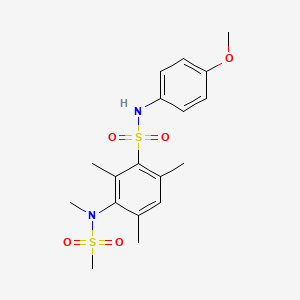
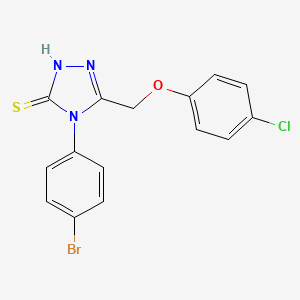
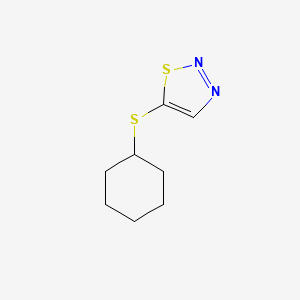
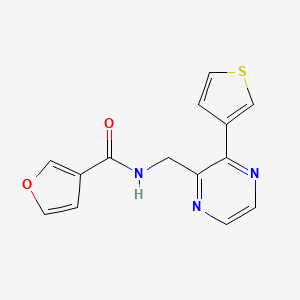

![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)
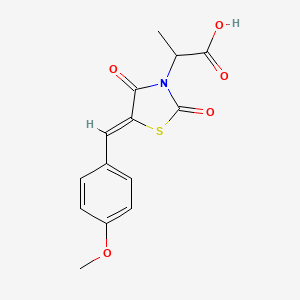
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)
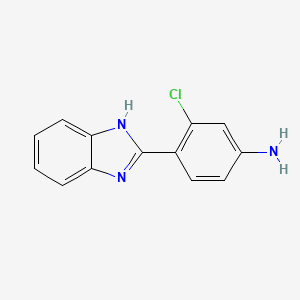
![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)
